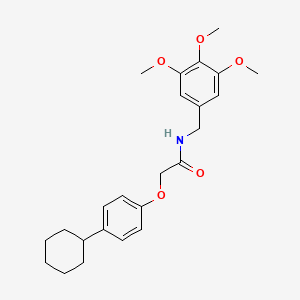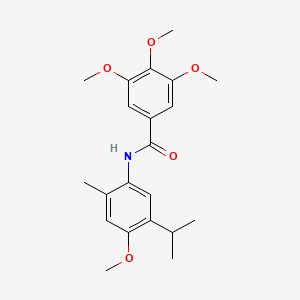
3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide
Übersicht
Beschreibung
3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide, also known as BMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMB is a small molecule that has demonstrated promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide's mechanism of action involves its ability to inhibit the activity of certain enzymes, such as histone deacetylase (HDAC) and tubulin polymerization. HDAC is an enzyme that plays a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce apoptosis in cancer cells. This compound also inhibits tubulin polymerization, which is necessary for cell division. This inhibition leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the growth of new blood vessels). This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide in lab experiments is its small size, which allows it to easily penetrate cell membranes. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, like many small molecules, this compound has limitations in terms of its specificity and selectivity. This compound may also have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of 3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide. One potential direction is the development of this compound derivatives with improved specificity and selectivity. Another direction is the investigation of this compound's potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in the treatment of other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has demonstrated promising results in various studies, particularly in the field of cancer research. This compound's mechanism of action involves its ability to inhibit the activity of certain enzymes, such as HDAC and tubulin polymerization. This compound has several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and inhibit angiogenesis. While this compound has advantages in terms of its small size and ease of synthesis, it also has limitations in terms of its specificity and selectivity. There are several future directions for the study of this compound, including the development of this compound derivatives and the investigation of its potential in combination with other cancer treatments.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been extensively studied for its potential use in cancer treatment. Studies have shown that this compound has anti-tumor properties and can induce apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also demonstrated potential in the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-3-6-14-16(9-11)24-18(20-14)21-17(22)8-4-12-10-13(19)5-7-15(12)23-2/h3-10H,1-2H3,(H,20,21,22)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNLSHDBOJRIKG-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3614367.png)
![ethyl 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B3614374.png)
![9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3614379.png)
![N-(4-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3614384.png)
![2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3614390.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B3614397.png)

![N-benzyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3614405.png)

![4-[(dimethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3614432.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3614442.png)
![3,4-dichloro-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3614460.png)
![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3614461.png)
![3-(1-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B3614469.png)